2,3-Difluoro-4-methylphenylacetonitrile 2,3-Difluoro-4-methylphenylacetonitrile
Brand Name: Vulcanchem
CAS No.: 261944-01-8
VCID: VC4299987
InChI: InChI=1S/C9H7F2N/c1-6-2-3-7(4-5-12)9(11)8(6)10/h2-3H,4H2,1H3
SMILES: CC1=C(C(=C(C=C1)CC#N)F)F
Molecular Formula: C9H7F2N
Molecular Weight: 167.159

2,3-Difluoro-4-methylphenylacetonitrile

CAS No.: 261944-01-8

Cat. No.: VC4299987

Molecular Formula: C9H7F2N

Molecular Weight: 167.159

* For research use only. Not for human or veterinary use.

2,3-Difluoro-4-methylphenylacetonitrile - 261944-01-8

Specification

CAS No. 261944-01-8
Molecular Formula C9H7F2N
Molecular Weight 167.159
IUPAC Name 2-(2,3-difluoro-4-methylphenyl)acetonitrile
Standard InChI InChI=1S/C9H7F2N/c1-6-2-3-7(4-5-12)9(11)8(6)10/h2-3H,4H2,1H3
Standard InChI Key PSKCXHODUFMOLE-UHFFFAOYSA-N
SMILES CC1=C(C(=C(C=C1)CC#N)F)F

Introduction

Structural and Chemical Properties

Molecular Architecture

2,3-Difluoro-4-methylphenylacetonitrile (CAS 261944-01-8) is a monosubstituted benzene derivative with the molecular formula C₉H₇F₂N and a molecular weight of 167.16 g/mol . Its structure features a phenyl ring substituted with two fluorine atoms at the 2- and 3-positions, a methyl group at the 4-position, and an acetonitrile moiety (-CH₂CN) at the benzylic position. The SMILES notation CC1=C(C(=C(C=C1)CC#N)F)F and InChIKey PSKCXHODUFMOLE-UHFFFAOYSA-N uniquely define its stereoelectronic configuration .

Physicochemical Characteristics

The compound’s predicted collision cross-section (CCS) varies with adduct formation, as shown below:

Adductm/zPredicted CCS (Ų)
[M+H]+168.06194135.7
[M+Na]+190.04388148.1
[M-H]-166.04738128.4

These values, derived from ion mobility spectrometry simulations, suggest moderate polarity and gas-phase stability . The boiling point and melting point remain uncharacterized experimentally, but analogous fluorinated nitriles typically exhibit boiling points between 120–180°C under reduced pressure .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 2,3-difluoro-4-methylphenylacetonitrile involves multistep halogenation and cyanation processes:

  • Halogenation of Toluene Derivatives:

    • Initial fluorination of 4-methyltoluene using hydrogen fluoride or fluorinating agents like Selectfluor® introduces fluorine atoms at the 2- and 3-positions .

    • Subsequent chlorination or bromination at the 4-position may precede functional group interconversion .

  • Cyanation via Nucleophilic Substitution:

    • Treatment of 2,3-difluoro-4-methylbenzyl halides (e.g., bromide or chloride) with cyanide sources (e.g., NaCN, CuCN) in polar aprotic solvents like DMF yields the nitrile product .

    • Example reaction:

      C6H3F2(CH3)CH2Br+NaCNC6H3F2(CH3)CH2CN+NaBr\text{C}_6\text{H}_3\text{F}_2(\text{CH}_3)\text{CH}_2\text{Br} + \text{NaCN} \rightarrow \text{C}_6\text{H}_3\text{F}_2(\text{CH}_3)\text{CH}_2\text{CN} + \text{NaBr}

      This step typically achieves yields of 70–85% under optimized conditions .

Industrial-Scale Production

Large-scale manufacturing employs continuous-flow reactors to enhance safety and efficiency. Key parameters include:

  • Temperature: 80–120°C

  • Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide)

  • Solvents: Dimethyl sulfoxide (DMSO) or acetonitrile .

Applications and Industrial Relevance

Pharmaceutical Intermediates

The compound’s electron-withdrawing fluorine atoms and nitrile group make it a versatile precursor for:

  • Anticancer Agents: Nitriles are pivotal in protease inhibitor design, with fluorine enhancing metabolic stability .

  • Antiviral Drugs: Fluorinated aromatics improve blood-brain barrier penetration in neuraminidase inhibitors .

Agrochemicals

2,3-Difluoro-4-methylphenylacetonitrile serves as a building block for:

  • Herbicides: Structural analogs inhibit acetolactate synthase (ALS), a target in weed control .

  • Insecticides: Fluorine’s electronegativity augments binding to insect GABA receptors .

Comparative Analysis with Related Compounds

CompoundStructural FeaturesKey Differences
4-MethoxyphenylacetonitrileMethoxy group at para positionLacks fluorine substituents
3-Fluoro-5-methylphenylacetonitrileSingle fluorine, methyl groupAltered substitution pattern
2-(3-Fluorophenyl)acetonitrileFluorine at meta positionNo methyl group

The dual fluorine substituents in 2,3-difluoro-4-methylphenylacetonitrile confer distinct electronic effects, enhancing its reactivity in SNAr reactions compared to monosubstituted analogs .

Future Perspectives

Research Opportunities

  • Catalytic Applications: Exploiting the nitrile group in transition metal catalysis for C–C bond formation.

  • Biological Screening: Evaluating antimicrobial or antifungal activity given fluorine’s bioisosteric properties .

Environmental Impact

Studies on biodegradation pathways and ecotoxicology are critical, as fluorinated nitriles may persist in aquatic ecosystems .

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